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Bis(6-phenyl-2-pyridinyl)methanone

Cat. No.: B8404107
M. Wt: 336.4 g/mol
InChI Key: SSUONONIGQENDF-UHFFFAOYSA-N
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Description

Bis(6-phenyl-2-pyridinyl)methanone is a noteworthy molecule within the family of polyheterocyclic ketones. Its structure, featuring a central ketone linker flanked by two 6-phenyl-2-pyridinyl units, offers a unique combination of rigidity and rotational freedom, making it a compelling building block in various chemical applications.

Polyheterocyclic ketones are a class of organic compounds characterized by multiple heterocyclic rings connected by a carbonyl group. This structural motif is of great interest due to the electronic and steric properties imparted by the heterocyclic units. The pyridyl group, a six-membered aromatic ring containing one nitrogen atom, is a fundamental component in the design of ligands for coordination chemistry. The nitrogen atom's lone pair of electrons readily coordinates to metal ions, forming stable complexes.

In this compound, the presence of two pyridyl rings makes it a bidentate or potentially bridging ligand. The phenyl substituents at the 6-position of the pyridyl rings introduce significant steric bulk and the potential for π-π stacking interactions, which can influence the geometry and stability of its metal complexes and supramolecular assemblies. The chemistry of related di-2-pyridyl ketone (dpk) has been explored, revealing its ability to act as a versatile chelate ligand with various coordination modes. nih.gov

The bis(pyridinyl)methanone scaffold is a cornerstone in the construction of intricate coordination complexes and supramolecular architectures. The relative orientation of the pyridyl rings, dictated by the central carbonyl group, allows for the formation of diverse metal-ligand frameworks. The introduction of phenyl substituents, as in this compound, has been shown to have a profound effect on the resulting supramolecular structures. For instance, in related bis-pyridylimine ligands, phenyl substituents can destabilize certain architectures, like triple-helical structures, while favoring others, such as double-helical arrangements. rsc.org

The chemosensor 3-phenyl-7-(pyrid-2-yl)- rsc.orgnih.govnih.govtriazolo[1,5-a]pyridine (PhPTP), when combined with cyclodextrins, demonstrates how phenyl-pyridyl moieties can be solubilized and utilized in aqueous solutions for sensing applications, highlighting the potential for functional supramolecular systems. nih.gov The coordination of di(2-pyridyl) ketone to palladium(II) has been shown to facilitate in situ nucleophilic addition to the ketone's carbonyl group, leading to the formation of hemiketal complexes. nih.gov This reactivity underscores the potential for the bis(pyridinyl)methanone scaffold to participate in catalytic transformations.

Current research involving bis(pyridinyl)methanone and its analogues is multifaceted, with significant efforts directed towards photophysics, catalysis, and materials science.

Photophysical Properties and Applications: Ruthenium(II) and Iridium(III) complexes containing phenyl-pyridine and bipyridine ligands are extensively studied for their luminescent properties, which are crucial for applications in organic light-emitting diodes (OLEDs) and photodynamic therapy (PDT). nih.govnih.govnih.govrsc.org The introduction of phenyl groups can tune the electronic properties of the ligands, affecting the energy of metal-to-ligand charge transfer (MLCT) transitions and, consequently, the emission color and efficiency of the resulting complexes. nih.gov For instance, iridium(III) complexes with naphthyridine-based ligands have achieved high external quantum efficiencies in OLEDs. rsc.org While specific data for this compound complexes is not widely available, the trends observed in analogous systems suggest its potential for creating highly efficient phosphorescent materials.

Catalysis: Ruthenium(II) complexes with polypyridyl ligands are well-established as versatile photoredox catalysts. rsc.orgrsc.org The ability to modify the ligand structure allows for the fine-tuning of their redox potentials and photocatalytic activity. For example, ruthenium(II) complexes with phosphonate-substituted phenanthroline ligands have shown enhanced efficiency and reusability in photoredox catalytic transformations. rsc.org Given the coordinating ability of the bis(pyridinyl)methanone scaffold, its metal complexes are promising candidates for various catalytic applications, including oxidation and hydrogenation reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H16N2O B8404107 Bis(6-phenyl-2-pyridinyl)methanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H16N2O

Molecular Weight

336.4 g/mol

IUPAC Name

bis(6-phenylpyridin-2-yl)methanone

InChI

InChI=1S/C23H16N2O/c26-23(21-15-7-13-19(24-21)17-9-3-1-4-10-17)22-16-8-14-20(25-22)18-11-5-2-6-12-18/h1-16H

InChI Key

SSUONONIGQENDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)C3=CC=CC(=N3)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for Bis 6 Phenyl 2 Pyridinyl Methanone and Precursor Scaffolds

The synthesis of complex heterocyclic molecules such as bis(6-phenyl-2-pyridinyl)methanone is a multifaceted endeavor that relies on the strategic formation of key chemical bonds. The construction of this specific architectural motif, featuring a central ketone linking two substituted pyridine (B92270) rings, necessitates a controlled and sequential application of modern synthetic organic chemistry techniques. The following sections detail the principal strategies for assembling this target compound, from the fundamental carbon-carbon bond formations to the optimization of the complete synthetic sequence.

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis

This powerful technique would be essential for unequivocally determining the three-dimensional structure of Bis(6-phenyl-2-pyridinyl)methanone in the solid state.

Analysis of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and C-H···π Interactions

The crystal packing of this compound would be analyzed to identify and characterize non-covalent interactions that govern its supramolecular architecture. The presence of aromatic rings would suggest the likelihood of π-π stacking and C-H···π interactions, which would be identified by analyzing the distances and orientations between adjacent molecules in the crystal lattice. While the molecule itself lacks traditional hydrogen bond donors, the nitrogen atoms of the pyridine (B92270) rings could act as hydrogen bond acceptors in the presence of suitable donor molecules or in solvated crystals.

Stereochemical Aspects and Conformational Analysis in the Crystalline State

The solid-state conformation of this compound would be a key aspect of the crystallographic analysis. This would involve examining the torsion angles around the bonds connecting the pyridine rings to the carbonyl carbon and the phenyl rings to the pyridine moieties. The planarity or non-planarity of the molecule and any inherent chirality or symmetry in the crystalline form would be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the structure of molecules in solution.

Solution-State Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectra would provide crucial information about the chemical environment of the hydrogen and carbon atoms in this compound. The chemical shifts, signal multiplicities, and coupling constants in the ¹H NMR spectrum would help to assign the signals to specific protons in the phenyl and pyridyl rings. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon and the various aromatic carbons, confirming the molecular structure. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be employed for unambiguous assignment of all proton and carbon signals.

Studies of Dynamic Processes and Conformational Exchange

Variable-temperature NMR studies could reveal information about dynamic processes occurring in solution, such as restricted rotation around the single bonds connecting the aromatic rings. By analyzing changes in the NMR spectra at different temperatures, it would be possible to determine the energy barriers for these conformational exchanges and to understand the flexibility of the molecule in solution.

In the absence of specific experimental data for this compound, the detailed tables and in-depth research findings requested for each subsection cannot be provided. Further research, including the synthesis and subsequent analytical characterization of this compound, would be required to generate the necessary information.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule and providing a unique "fingerprint" for the compound. For this compound, these techniques would reveal characteristic vibrations of its constituent parts.

The IR and Raman spectra would be expected to show distinct peaks corresponding to the stretching and bending vibrations of the various bonds. Key expected vibrational modes would include:

C=O (Carbonyl) Stretch: A strong, sharp absorption band in the IR spectrum, typically in the region of 1650-1700 cm⁻¹, would be indicative of the central ketone group. This is a primary functional group for identification.

C=N and C=C (Aromatic) Stretches: The pyridine and phenyl rings would produce a series of complex bands in the 1400-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations would be anticipated above 3000 cm⁻¹.

While these are the expected regions for absorption based on the known structure of this compound, specific, experimentally determined spectral data from peer-reviewed literature are not available at this time.

Interactive Data Table: Expected Vibrational Modes

Functional Group Expected Vibrational Mode Anticipated Wavenumber (cm⁻¹) Expected Intensity
KetoneC=O Stretch1650-1700Strong (IR)
Pyridyl/PhenylC=C/C=N Stretch1400-1600Medium to Strong
AromaticC-H Stretch>3000Medium to Weak
AromaticC-H Bending (Out-of-Plane)690-900Strong

Note: The data in this table is predictive, based on characteristic frequencies of functional groups, as specific experimental data for this compound is not publicly available.

Electronic Absorption (UV-Vis) and Emission Spectroscopy

Electronic spectroscopy provides critical information about the electronic structure and photophysical behavior of a molecule.

Ultraviolet-visible (UV-Vis) absorption spectroscopy measures the electronic transitions from the ground state to various excited states. For a conjugated aromatic system like this compound, the spectrum would be expected to show intense absorption bands in the UV region.

The primary electronic transitions would likely be:

π → π transitions:* Associated with the extensive system of conjugated π-electrons across the phenyl and pyridinyl rings. These are typically high-energy, intense transitions.

n → π transitions:* Involving the non-bonding electrons on the nitrogen atoms of the pyridine rings and the oxygen atom of the carbonyl group. These transitions are generally weaker in intensity compared to π → π* transitions.

The position and intensity of these absorption maxima (λ_max) would provide insights into the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). However, specific experimental UV-Vis absorption data for this compound are not documented in available scientific sources.

Following absorption of light, the excited molecule can relax through various pathways, including fluorescence. The study of these behaviors is key to understanding the compound's potential applications in areas like organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Key photophysical parameters that would be investigated include:

Fluorescence Emission Spectra: This would reveal the wavelength of light emitted as the molecule returns from the lowest excited singlet state to the ground state.

Quantum Yield (Φ_F): This value quantifies the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed.

Fluorescence Lifetime (τ_F): This is the average time the molecule spends in the excited state before emitting a photon.

Quenching Studies: These experiments involve observing the decrease in fluorescence intensity in the presence of other chemical species (quenchers), which can provide information about the interaction of the molecule with its environment and the accessibility of the excited state.

Detailed experimental findings on the fluorescence properties, quantum yields, and quenching behavior of this compound are not currently available in the public domain.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (Chemical Formula: C₂₅H₁₆N₂O), the expected monoisotopic mass would be approximately 356.1263 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental composition.

Upon ionization, the molecular ion [M]⁺ would be observed. Further fragmentation could be induced, and the resulting fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways might include:

Cleavage at the carbonyl group, potentially leading to the formation of a [6-phenyl-2-pyridinylcarbonyl]⁺ fragment or a [6-phenyl-2-pyridinyl]⁺ fragment.

Loss of a neutral CO molecule.

While the theoretical molecular weight can be calculated, specific experimental mass spectra and detailed fragmentation analyses for this compound have not been published in the available literature.

Interactive Data Table: Predicted Mass Spectrometry Data

Ion Predicted m/z Description
[M]⁺~356.13Molecular Ion
[M-CO]⁺~328.13Loss of neutral Carbon Monoxide
[C₁₂H₈N]⁺~166.076-phenyl-2-pyridinyl fragment
[C₁₃H₈NO]⁺~194.066-phenyl-2-pyridinylcarbonyl fragment

Note: The m/z values are based on theoretical calculations of expected fragments. Specific experimental mass spectrometry data for this compound is not publicly available.

Thermal Analysis for Stability Assessment (e.g., Thermogravimetric Analysis)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to evaluate the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

A TGA analysis of this compound would provide its decomposition temperature (T_d), which is the temperature at which the compound begins to lose mass due to thermal degradation. This is a critical parameter for assessing the material's suitability for applications that may involve high temperatures, such as in electronic devices. The TGA curve would show a stable baseline until the onset of decomposition, at which point a significant drop in mass would occur. The shape of the curve can also provide information about the decomposition process (e.g., whether it occurs in single or multiple steps).

No experimental TGA data for this compound could be located in the surveyed scientific literature.

Coordination Chemistry of Bis 6 Phenyl 2 Pyridinyl Methanone

Ligand Design Principles and Multidentate Chelation Modes

The structure of bis(6-phenyl-2-pyridinyl)methanone, featuring two pyridyl rings linked by a ketone moiety and substituted with phenyl groups at the 6-position, provides a unique combination of donor atoms and steric factors that dictate its coordination chemistry.

Role of the Ketone Moiety as a Donor Site

The ketone group in this compound serves as a crucial N,O-donor site in conjunction with one of the pyridyl nitrogen atoms. This chelation has been demonstrated in the formation of ruthenium(II) complexes, where the ligand coordinates to the metal center through one pyridyl nitrogen and the oxygen atom of the ketone. This N,O-chelation forms a stable five-membered ring, a common feature in the coordination chemistry of pyridyl-keto ligands. The involvement of the ketone's oxygen atom in coordination is a key element of the ligand's multidentate character.

Influence of the 6-Phenyl Substituent on Steric Hindrance and Electronic Properties

The phenyl substituents at the 6-position of the pyridyl rings exert significant steric and electronic effects on the resulting metal complexes. Sterically, these bulky groups can influence the coordination geometry around the metal center, preventing the formation of some structures and favoring others. For instance, the steric hindrance can affect the relative orientation of the ligands in an octahedral complex.

Electronically, the phenyl group can influence the electron density on the pyridyl nitrogen donor atom. The electronic properties of substituents on pyridyl ligands are known to affect the photophysical and electrochemical properties of their metal complexes. The specific positioning and nature of such substituents are critical in fine-tuning the characteristics of the resulting coordination compounds.

Flexibility and Conformational Adaptability of the Ligand Scaffold

The bond between the pyridyl rings and the central ketone group allows for considerable conformational flexibility. This adaptability enables the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. The ligand's ability to rotate around the pyridyl-carbonyl bonds allows it to act as a "pincer" or a bridging ligand, potentially leading to the formation of mononuclear or polynuclear structures. This flexibility is a key aspect of its design, offering versatility in the construction of complex coordination architectures.

Synthesis and Characterization of Metal Complexes

The versatile nature of this compound allows for the synthesis of a variety of metal complexes with different transition metals, exhibiting a range of coordination numbers and geometries.

Complexes with Transition Metals (e.g., Zn, Cu, Ag, Fe, Co, Ni, Ru, Ir, Pt)

While extensive research on all the listed metal complexes with this specific ligand is not widely available, studies on related pyridyl-ketone and polypyridyl ligands provide insights into its potential coordination behavior.

Ruthenium (Ru): A notable example is the synthesis of ruthenium(II) complexes. The reaction of this compound with [Ru(bpy)₂(EtOH)₂][PF₆]₂ yields a complex where the ligand acts as an N,O-chelate.

While specific studies on this compound complexes with many other transition metals are limited in the available literature, the general coordination chemistry of pyridyl-based ligands suggests the potential for the formation of stable complexes with a wide array of metals including zinc, copper, silver, iron, cobalt, nickel, iridium, and platinum. The synthesis of such complexes would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Table 1: Examples of Synthesized and Potential Metal Complexes of this compound and Related Ligands

MetalExample Complex/Predicted ComplexSynthesis NoteReference
Ru [Ru(bpy)₂(C₂₃H₁₆N₂O)][PF₆]₂Reacted with [Ru(bpy)₂(EtOH)₂][PF₆]₂.
Cu Potential for mononuclear or dinuclear complexes.Reactions with copper(II) halides often yield complexes with square-planar or square-pyramidal geometries.
Ni Potential for octahedral or square planar complexes.The geometry is often influenced by the other ligands present.
Pt Potential for square planar complexes.Platinum(II) complexes with N-donor ligands are commonly square planar.
Ir Potential for octahedral complexes.Iridium(III) complexes with bidentate ligands typically form stable octahedral structures.

This table includes both experimentally confirmed complexes of the specified ligand and potential complexes extrapolated from the behavior of similar ligands.

Diversity in Coordination Numbers and Geometries (e.g., Distorted Octahedral, Square Planar, Trigonal Bipyramidal)

The coordination of this compound to metal centers can result in various coordination numbers and geometries, largely dictated by the metal ion's size, electronic configuration, and the steric constraints imposed by the ligand.

Distorted Octahedral: In the case of the ruthenium(II) complex, [Ru(bpy)₂(C₂₃H₁₆N₂O)][PF₆]₂, the metal center adopts a distorted octahedral geometry. This is a common geometry for six-coordinate ruthenium(II) complexes. Distortions from ideal octahedral geometry can arise from the bite angle of the chelating ligand and steric interactions between ligands. A significant Jahn-Teller distortion is often observed in copper(II) octahedral complexes.

Square Planar: For d⁸ metal ions like Ni(II) and Pt(II), square planar geometries are prevalent. It is conceivable that this compound could form square planar complexes, particularly if the second coordination site on the metal is occupied by another bidentate ligand or two monodentate ligands.

Trigonal Bipyramidal: Five-coordinate complexes with trigonal bipyramidal geometry are also possible, especially with copper(II). The flexibility of the ligand could allow it to occupy two positions in a trigonal bipyramidal structure, with other ligands completing the coordination sphere.

Table 2: Observed and Potential Coordination Geometries for Metal Complexes of this compound and Related Ligands

GeometryMetal Ion ExampleCoordination NumberNotesReference
Distorted Octahedral Ru(II), Ir(III)6Commonly observed for these metal ions with polypyridyl ligands.
Square Planar Ni(II), Pt(II)4Favored by d⁸ metal ions.
Trigonal Bipyramidal Cu(II)5A possible geometry for five-coordinate copper complexes.

This table includes both experimentally observed geometries for the specified ligand and potential geometries based on related compounds.

Based on a comprehensive search of available scientific literature, there is insufficient information on the specific chemical compound “this compound” to generate a detailed and scientifically accurate article that adheres to the requested outline.

The search for this compound, including under its systematic name "di(6-phenylpyridin-2-yl)methanone" and related terms like "bis(6-phenyl-2-pyridyl)ketone," did not yield specific studies detailing its coordination chemistry with respect to the formation of mono- and multinuclear metal centers. Furthermore, no data was found regarding the electrochemical properties of its metal complexes, such as redox potentials, electron transfer characteristics, or the influence of the metal type and ligand environment on these properties.

While the search provided information on related but structurally distinct ligands—such as phenyl-2-pyridyl ketone derivatives, bis(bipyridyl)ketones, and other substituted pyridyl complexes—this information cannot be accurately extrapolated to the specific compound . Therefore, it is not possible to provide the requested in-depth analysis and data tables for "this compound" itself.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Ground-State Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (or electron density) of many-body systems. For Bis(6-phenyl-2-pyridinyl)methanone and related compounds, DFT calculations are crucial for understanding the distribution of electrons in the molecule's ground state. These calculations typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic properties and reactivity.

In studies of similar bipyridyl ketone structures, the HOMO is often localized on the phenyl rings, indicating these are the primary sites for electron donation. Conversely, the LUMO is typically centered on the pyridine (B92270) rings and the carbonyl bridge, suggesting these areas are electron-accepting. This charge distribution is fundamental to the molecule's role as a ligand in coordination chemistry. DFT calculations also help in understanding how substituents on the phenyl or pyridinyl rings could modify the electronic properties, for instance, by altering the HOMO-LUMO gap.

Time-Dependent DFT (TD-DFT) for Excited-State Properties and Photophysical Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. mdpi.com This is particularly important for understanding the photophysical behavior of this compound, such as its absorption and emission of light. TD-DFT calculations can predict the energies of various electronic transitions, such as n→π* and π→π* transitions, and their corresponding oscillator strengths, which relate to the intensity of absorption bands in a UV-Vis spectrum. mdpi.com

For bipyridyl ketone ligands, TD-DFT studies often reveal low-lying excited states that are crucial for their use in photoredox catalysis and light-emitting devices. acs.org The calculations can identify the nature of these transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer from one part of the molecule to another (intramolecular charge transfer, ICT). mdpi.com In the context of metal complexes, TD-DFT is invaluable for predicting metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions, which are often responsible for the color and photoluminescent properties of these materials. acs.org

Computational Modeling of Molecular Conformations and Energetics

The three-dimensional structure of this compound is not rigid; the phenyl and pyridinyl rings can rotate relative to each other around single bonds. Computational modeling, often using DFT or other molecular mechanics methods, allows for the exploration of the potential energy surface of the molecule to identify its most stable conformations. These studies typically focus on the dihedral angles between the pyridinyl rings and the central carbonyl group, as well as the torsion angles of the phenyl substituents.

The conformation of the ligand is a critical factor that determines how it will coordinate to a metal center. For instance, the relative orientation of the nitrogen atoms on the two pyridine rings will dictate the geometry of the resulting metal complex. Computational studies can calculate the energy barriers for rotation between different conformers, providing insight into the molecule's flexibility in solution.

Simulation of Spectroscopic Signatures (e.g., NMR Chemical Shifts, UV-Vis Absorption)

A significant application of computational chemistry is the simulation of spectroscopic data, which can be compared with experimental results to validate both the computational model and the experimental structure determination. For this compound, DFT calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. utm.myacs.org By comparing the calculated spectrum with the experimental one, a detailed assignment of the signals to specific atoms in the molecule can be achieved. utm.myacs.org

Similarly, as mentioned in section 5.2, TD-DFT can be used to simulate the UV-Vis absorption spectrum. researchgate.net The calculated spectrum, which plots oscillator strength against wavelength, can be compared to the experimental spectrum. acs.org Good agreement between the simulated and experimental spectra provides confidence in the accuracy of the computational model and its description of the electronic transitions. acs.org

Prediction of Coordination Geometries and Metal-Ligand Bonding Characteristics

Furthermore, computational analysis can elucidate the nature of the metal-ligand bonding. Techniques like Natural Bond Orbital (NBO) analysis can quantify the degree of charge transfer between the metal and the ligand and describe the orbitals involved in the bonding. This information is crucial for understanding the stability and reactivity of the metal complex. For example, in photocatalytic applications, the strength and nature of the metal-ligand bond can influence the efficiency of electron transfer processes.

Catalytic Applications of Metal Complexes Derived from Bis 6 Phenyl 2 Pyridinyl Methanone

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, is a primary area of application for these complexes. The solubility and well-defined molecular nature of these metal complexes make them ideal for mechanistic studies and for achieving high selectivity under mild reaction conditions.

A significant area of application for complexes with a 2,6-bis(pyridyl) core is the oligomerization and polymerization of olefins. While direct catalytic data for bis(6-phenyl-2-pyridinyl)methanone complexes is limited, extensive research on the closely related 2,6-bis(imino)pyridine (BIP) iron and cobalt complexes provides a strong model for their catalytic potential. These BIP complexes, activated by a cocatalyst such as methylaluminoxane (MAO), are highly effective for converting ethylene into either high-density polyethylene or linear α-olefins. unam.mxacs.org

The discovery in the late 1990s that iron and cobalt complexes bearing these pyridine-bis(imine) (PDI) ligands are among the world's most active catalysts for ethylene polymerization marked a significant breakthrough, challenging the dominance of early transition metals in this field. acs.orgrsc.orgnih.gov The catalytic outcome—polymerization to produce high-density polyethylene versus oligomerization to yield linear α-olefins—is delicately controlled by the steric properties of the ligand. Bulky substituents on the aryl groups of the imine donors tend to favor polymerization, while less sterically hindered ligands promote chain transfer via β-hydride elimination, leading to the formation of α-olefins. acs.org

The oligomer products typically follow a Schulz-Flory distribution, which is characteristic of a process with constant probabilities for chain propagation and chain transfer. Iron-based catalysts are generally an order of magnitude more active than their cobalt counterparts. acs.org The versatility of these systems allows for the production of α-olefins that are valuable intermediates for lubricants, surfactants, and as comonomers in the production of linear low-density polyethylene (LLDPE). unam.mxacs.org

Table 1: Ethylene Oligomerization/Polymerization with 2,6-Bis(imino)pyridine Iron and Cobalt Catalysts
Catalyst PrecursorCocatalystTemperature (°C)Pressure (atm)Activity (g/mol·h)ProductReference
2,6-bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine iron(II) dichlorideMAO50101.2 x 10⁷Polyethylene unam.mx
2,6-bis[1-(2-methylphenylimino)ethyl]pyridine iron(II) dichlorideMMAO904010⁷α-Olefins (>95% linear) acs.org
2,6-bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine cobalt(II) dichlorideMAO50101.1 x 10⁶Polyethylene unam.mx
2,6-bis[1-(2-biphenylimino)ethyl]pyridine cobalt(II) dichlorideMAO50102.1 x 10⁴α-Olefins (Schulz-Flory) unam.mx

The chemical fixation of carbon dioxide (CO₂) into valuable chemicals is a critical area of green chemistry. One of the most studied reactions is the cycloaddition of CO₂ to epoxides to produce cyclic carbonates, which are useful as polar aprotic solvents and as precursors for polycarbonates. nih.gov This transformation is typically catalyzed by a combination of a Lewis acid (to activate the epoxide) and a nucleophile (to initiate ring-opening). nih.gov

While various metal complexes have been developed for this purpose, the application of complexes derived from this compound in this specific reaction is not extensively documented in scientific literature. The general mechanism for this reaction involves the nucleophilic attack on the epoxide, leading to a ring-opened alkoxide intermediate. This intermediate then reacts with CO₂ to form a hemicarbonate, which subsequently undergoes intramolecular ring-closing to yield the cyclic carbonate and regenerate the catalyst. nih.gov

Hydrogenation and hydroamination are fundamental atom-economical transformations in organic synthesis. While research on this compound complexes for these reactions is limited, studies on structurally related pyridyl-imine and pyridyl-phosphine metal complexes offer insights into their potential catalytic activity.

For instance, chiral (pyridyl)imine iron(II) and nickel(II) complexes have been evaluated as catalysts in the asymmetric transfer hydrogenation of ketones. nih.govproquest.com These systems, typically using isopropanol as a hydrogen source, show moderate catalytic activities. Mechanistic investigations of related nickel complexes suggest a pathway involving a dihydride intermediate. nih.gov

Hydroamination, the direct addition of an N-H bond across an unsaturated carbon-carbon bond, is a highly efficient method for synthesizing nitrogen-containing compounds. acs.org Late transition metal complexes, including those of palladium, are known to catalyze this transformation for various amines and alkynes. acs.orgacs.org However, specific examples employing this compound complexes as catalysts are not prominent in the literature.

Complexes of the parent ligand, di-2-pyridyl ketone (dpk), have demonstrated efficacy in other significant organic transformations, particularly in cross-coupling reactions. Palladium(II) complexes of dpk have been shown to be efficient catalysts for Suzuki and Heck cross-coupling reactions. reading.ac.ukresearchgate.net

In these reactions, the dpk ligand serves to stabilize the palladium center. For Suzuki couplings, these catalysts effectively promote the C-C bond formation between aryl halides and boronic acids. researchgate.net Similarly, palladium(II)-dpk complexes have been successfully applied to the Heck reaction, for example, in the coupling of iodobenzene and methyl acrylate. acs.org A notable feature is that the ketone's C=O group can undergo in situ solvolysis in alcoholic media, with the resulting hemiketal form binding to the palladium center. reading.ac.ukacs.org

Table 2: Heck Reaction Catalyzed by a Palladium(II)-dpk Complex acs.org
Reactant 1Reactant 2CatalystBaseSolventYield (%)
IodobenzeneMethyl acrylate(dpk)PdCl₂Et₃NDMF95
IodobenzeneStyrene(dpk)PdCl₂Et₃NDMF92
4-IodoanisoleMethyl acrylate(dpk)PdCl₂Et₃NDMF93

Photocatalysis and Photoredox Catalysis utilizing Optically Active Complexes

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild conditions. This field is dominated by ruthenium and iridium polypyridyl complexes, such as [Ru(bpy)₃]²⁺, which possess favorable photophysical and electrochemical properties. acs.orgprinceton.edu These complexes can absorb visible light to reach a long-lived excited state capable of engaging in single-electron transfer (SET) processes with organic substrates, thereby generating radical intermediates. acs.org

The development of optically active photocatalysts for asymmetric synthesis is an area of intense research. However, the use of chiral complexes derived from this compound in photoredox catalysis is not a well-established field. The design of such catalysts would require the incorporation of chiral elements into the ligand framework to induce enantioselectivity in the photochemical transformation.

Mechanistic Studies of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing improved catalysts. For the catalytic applications involving bis(pyridyl)-type ligands, several mechanistic aspects have been elucidated.

In the iron- and cobalt-catalyzed oligomerization of ethylene, the generally accepted mechanism involves the activation of the precatalyst by MAO to form a cationic metal-alkyl species. Ethylene then coordinates and inserts into the metal-alkyl bond in a Cossee-Arlman-type mechanism. The competition between subsequent ethylene insertion (chain propagation) and β-hydride elimination (chain transfer) determines the molecular weight of the product. The steric crowding around the metal center, dictated by the ligand's substituents, is a key factor influencing this competition; bulkier ligands hinder the approach of the growing polymer chain to the required conformation for β-hydride elimination, thus favoring polymerization. unam.mx

For the transfer hydrogenation of ketones catalyzed by related nickel(II) complexes, mechanistic experiments support a pathway involving a dihydride intermediate. nih.gov In palladium-catalyzed cross-coupling reactions, the catalytic cycle is understood to proceed through the standard steps of oxidative addition of the aryl halide to the Pd(0) active species, followed by transmetalation with the coupling partner (e.g., boronic acid in Suzuki coupling) or olefin insertion (in Heck coupling), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Elucidation of Active Species and Reaction Pathways

The identification of the active catalytic species is fundamental to understanding and optimizing any catalytic reaction. For metal complexes of this compound, research has focused on characterizing the species formed in situ under reaction conditions. Often, the initially introduced metal complex, or precatalyst, undergoes transformation to generate the catalytically active species.

In many catalytic processes involving palladium complexes, the reduction of a Pd(II) precatalyst to a Pd(0) species is a critical initiation step. This Pd(0) is generally considered the active catalyst that enters the catalytic cycle. The cycle typically proceeds through a sequence of oxidative addition, transmetalation or carbometalation, and reductive elimination to yield the final product and regenerate the active catalyst.

While detailed mechanistic studies specifically on this compound complexes are not extensively documented in publicly available research, the general principles of catalysis by related pyridine-containing ligands provide a framework for understanding their likely behavior. The electronic properties of the this compound ligand are expected to influence the electron density at the metal center, thereby affecting the rates of the individual steps in the catalytic cycle. For instance, electron-donating ligands can facilitate oxidative addition, while also impacting the rate of reductive elimination.

Theoretical investigations, such as Density Functional Theory (DFT) calculations, are powerful tools for elucidating plausible reaction mechanisms. These studies can help to identify low-energy pathways and characterize the structures of intermediates and transition states. For related systems, such as bismuth(III) complexes in allylic C–H functionalization, theoretical studies have suggested pathways involving the formation of an allylbismuth species through deprotonation, followed by attack of an electrophile via a closed transition state acs.org.

Investigation of Catalyst Selectivity and Turnover Frequencies (TOF)

The efficiency of a catalyst is often quantified by its selectivity and turnover frequency (TOF), which is the number of moles of substrate converted to product per mole of catalyst per unit time. These parameters are crucial for the practical application of any catalyst.

Research on catalysts bearing pyridine-based ligands has shown that both electronic and steric factors, tunable through ligand design, significantly impact selectivity and TOF. For example, in ethylene oligomerization catalyzed by iron complexes with 2-(5-phenylpyrazol-3-yl)-8-arylimino-5,6,7-trihydroquinolyl ligands, catalyst selectivity for different α-olefins (e.g., 1-butene vs. 1-hexene) can be tuned by modifying the substituents on the ligand and optimizing reaction conditions such as temperature and cocatalyst ratio.

In the context of metal complexes with ligands analogous to this compound, it is anticipated that the steric bulk of the phenyl groups could play a significant role in controlling the selectivity of catalytic reactions. For instance, in cross-coupling reactions, bulky ligands can favor the formation of specific isomers by influencing the approach of the substrate to the metal center.

Systematic studies investigating the impact of reaction parameters on the catalytic performance of this compound-metal complexes would be necessary to fully understand their potential. Such studies would typically involve varying parameters like temperature, pressure, solvent, and substrate-to-catalyst ratio to determine the optimal conditions for achieving high selectivity and TOF.

Table 1: Representative Catalytic Performance Data for Related Pyridine-Based Metal Complexes

Catalyst SystemReactionSelectivityTurnover Frequency (TOF)Reference
2-(5-phenylpyrazol-3-yl)-8-arylimino-5,6,7-trihydroquinolyliron chlorides/MAOEthylene oligomerizationHigh for 1-buteneUp to 2.70 × 10⁵ g·mol⁻¹(Fe)·h⁻¹
Pd(II) complexes with 4-substituted pyridine (B92270) ligandsSuzuki–Miyaura cross-coupling>90% yield for cross-coupling productNot specified acs.org
Cobalt complexes with bis(imino)pyridine ligandsEthylene polymerizationLinear polyethyleneUp to 5.66 × 10⁶ g(PE)·mol⁻¹(Co)·h⁻¹

This table presents data for related systems to illustrate typical performance metrics in the absence of specific data for this compound complexes.

Role of the Ligand in Stabilizing Transition States and Intermediates

The this compound ligand is expected to play a multifaceted role in catalysis, not only by influencing the electronic properties of the metal center but also by stabilizing key intermediates and transition states in the catalytic cycle. The chelate effect, where a multidentate ligand binds to a metal center to form a ring structure, generally leads to more stable complexes compared to those with monodentate ligands.

The geometry of the coordination sphere, dictated by the ligand, is crucial for facilitating the desired chemical transformations. The flexible nature of some pyridine-based ligands allows them to adopt geometries that can stabilize transition states, thereby lowering the activation energy of the reaction. For instance, in certain catalytic cycles, the ligand must accommodate changes in the coordination number and geometry of the metal center as it proceeds through oxidative addition and reductive elimination steps.

Furthermore, non-covalent interactions between the ligand and the substrate or other species in the reaction mixture can also play a significant role in transition state stabilization. The phenyl groups of the this compound ligand could engage in π-stacking or other weak interactions that help to orient the substrate for the desired reaction, thus enhancing selectivity.

In photochemical reactions, ligands can also influence the properties of excited states. For transition metal complexes, metal-to-ligand charge-transfer (MLCT) excited states are common. The nature of the ligand's π* orbitals can modulate the energy and reactivity of these excited states, potentially opening up novel catalytic pathways acs.org.

Supramolecular Chemistry and Self Assembly with Bis 6 Phenyl 2 Pyridinyl Methanone

Design and Construction of Supramolecular Architectures

The strategic arrangement of donor atoms and aromatic surfaces in bis(6-phenyl-2-pyridinyl)methanone makes it an excellent building block for coordination-driven self-assembly, leading to both extended networks and discrete molecular structures.

The pyridyl nitrogen atoms of this compound are effective coordination sites for metal ions, enabling its use as an organic linker in the construction of metal-organic frameworks (MOFs) and coordination polymers (CPs). mdpi.comuniven.ac.za These materials consist of metal ions or clusters connected by organic ligands into periodic structures that can be one-, two-, or three-dimensional. mdpi.com The properties of the resulting framework, such as porosity and catalytic activity, are highly tunable based on the choice of the metal and the geometry of the organic linker. nih.govnih.govijeast.com

In analogous systems using related pyridyl-based ligands, the coordination with metal ions like Pb(II), Mn(II), or Cd(II) has been shown to produce diverse architectures. unipr.itresearchgate.net For instance, ligands containing pyridyl moieties can act as spacers, linking metal centers into 1D chains. unipr.itresearchgate.net These chains can further assemble through other interactions to form higher-dimensional structures. The flexibility of the ligand, combined with the coordination geometry of the metal ion, dictates the final topology of the network. For example, a related ligand, bis(4-(1H-imidazol-1-yl)phenyl)methanone, forms 1D chains with Mn(II) and a 3D interpenetrated network with Cd(II). researchgate.net The use of co-ligands, such as polycarboxylates, in conjunction with pyridyl-based linkers is a common strategy to create mixed-ligand MOFs with novel topologies and functions. universityofgalway.ie

Table 1: Examples of Coordination Polymers with Functionally Related Ligands

Metal IonLigand TypeResulting ArchitectureReference
Pb(II)Pyridyl-Amide1D zig-zag polymeric chain unipr.it
Mn(II)Bis(imidazol-1-yl)phenyl)methanone1D chain researchgate.net
Cd(II)Bis(imidazol-1-yl)phenyl)methanone3D two-fold interpenetrated network researchgate.net
Fe(II)/Os(II)Terpyridine-basedBimetallic 1D coordination polymer frontiersin.org

Beyond infinite polymers, coordination-driven self-assembly can yield discrete, well-defined supramolecular structures. rsc.org The specific angles between the coordination vectors of the ligand and the coordination preferences of the metal ion can direct the self-assembly process to terminate at a specific size and shape, forming structures like metallacycles and metallacages. nih.gov

For example, the combination of linear or angular pyridyl-based ligands with transition metals like palladium(II) or platinum(II) is a well-established method for creating discrete assemblies. nih.govrsc.org Research on similar systems has demonstrated the formation of unique triangular species from the assembly of a 3-pyridyl grafted polyoxometalate with Pd(II). rsc.org In other work, stepwise synthesis starting with a Pt-p-biphenyl core and adding 4,4'-bipyridine (B149096) derivatives resulted in the formation of rectangular tetranuclear metallacycles. nih.gov The formation of these discrete structures highlights the high degree of control achievable in supramolecular synthesis, allowing for the construction of complex, functional molecules from simpler components.

Role of Non-Covalent Interactions in Directing Self-Assembly and Crystal Packing

The phenyl and pyridyl rings in this compound are capable of engaging in significant π-π stacking interactions. These interactions, which occur between electron-rich π-systems, are fundamental in molecular recognition and the stabilization of crystal lattices. mdpi.com They are generally categorized into face-to-face stacking, where the aromatic rings are parallel, and edge-to-face stacking, where the edge of one ring points towards the face of another. mdpi.com

In the crystal structures of related coordination polymers, π-π stacking interactions between the pyridyl rings of adjacent ligands have been shown to stabilize the resulting two- and three-dimensional networks. unipr.it For instance, the stacking of pyridyl rings can link 1D coordination chains into a more robust 2D sheet. unipr.it These interactions are highly directional and distance-dependent, with typical centroid-to-centroid distances falling in the range of 3.3 to 3.8 Å. The strength and geometry of these interactions can be influenced by the presence of substituents on the aromatic rings. acs.org

Table 2: Representative π-π Stacking Interaction Geometries in Related Systems

Interaction TypeInteracting GroupsCentroid-to-Centroid Distance (Å)Dihedral Angle (°)Reference
π∙∙∙π StackingPyridyl ∙∙∙ Pyridyl3.785(4)0.0 unipr.it
π∙∙∙π StackingPyridyl ∙∙∙ Pyridyl3.708(3)0.0 unipr.it

C-H···π interactions, where a C-H bond acts as a weak hydrogen bond donor to the electron cloud of a π-system, are another important class of non-covalent forces that contribute to the stability of supramolecular structures. While weaker than conventional hydrogen bonds or π-π stacking, their cumulative effect can be significant in determining molecular conformation and crystal packing. nih.gov

Although this compound does not possess hydrogen bond donor groups, its pyridyl nitrogen and carbonyl oxygen atoms are effective hydrogen bond acceptors. nih.govacs.org This capability allows it to participate in hydrogen bonding networks when co-crystallized with hydrogen bond donors, such as protic solvents (e.g., water, methanol) or other functional molecules. unipr.it

These hydrogen bonds are crucial in linking primary structural motifs, such as 1D coordination polymer chains, into higher-dimensional superstructures. unipr.it For example, studies on lead(II) coordination polymers with a pyridyl-amide ligand show that hydrogen bonds between the amide N-H and terminal chloride ligands on adjacent chains connect them into a ladder-like 2D sheet. unipr.it Similarly, hydrogen bonds involving coordinated or lattice solvent molecules can create complex, three-dimensional networks that stabilize the entire crystal structure. iucr.orgresearchgate.net

Table 3: Examples of Hydrogen Bonding in Related Supramolecular Systems

Donor (D)Acceptor (A)D-H···A InteractionD···A Distance (Å)D-H···A Angle (°)Reference
N-H (Amide)Cl (Terminal)N-H∙∙∙Cl3.238(6)149.0 unipr.it
N-H (Amide)O (Methanol)N-H∙∙∙O2.894(10)163.7 unipr.it
N-HN (Pyridyl)N-H∙∙∙N3.118(1)141(1) nih.gov
O-H (Water)O (Carboxylate)O-H∙∙∙O-- iucr.org

Templated Synthesis of Novel Supramolecular Frameworks

There is currently no available scientific literature detailing the use of this compound as a template for the synthesis of novel supramolecular frameworks. The role of a template molecule is to guide the assembly of molecular components into a specific, often complex, architecture that would not form, or would form in lower yields, in its absence. While the structural features of this compound, such as its nitrogen-containing pyridyl rings and central ketone group, suggest potential for coordination with metal ions, its efficacy and application as a template in supramolecular synthesis have not been reported.

Consequently, no research findings or data tables on this specific topic can be provided.

Table of Compounds Mentioned

Potential in Advanced Materials Science

Integration of Bis(6-phenyl-2-pyridinyl)methanone Derivatives into Polymeric Systems

While direct reports on the polymerization of this compound are limited, its chemical structure suggests significant potential for incorporation into polymeric systems. The presence of the ketone and the nitrogen atoms in the pyridine (B92270) rings offers multiple avenues for functionalization and polymerization.

Derivatives of this compound can be designed to act as monomers in various polymerization reactions. For instance, the introduction of reactive groups such as amines, hydroxyls, or carboxylic acids onto the phenyl rings would enable its participation in step-growth polymerization, leading to the formation of polyesters, polyamides, or polyimides. The rigid and aromatic nature of the this compound unit would likely impart high thermal stability and mechanical strength to the resulting polymers. researchgate.net

Furthermore, the pyridyl nitrogen atoms can be utilized for the synthesis of coordination polymers. The ability of pyridyl groups to coordinate with metal ions is well-established and forms the basis for a vast range of metal-containing polymers with interesting magnetic, catalytic, and optical properties. frontiersin.org By acting as a ditopic ligand, this compound could be used to create one-, two-, or three-dimensional coordination polymers with diverse network topologies.

Another potential application lies in the functionalization of existing polymers. This compound derivatives could be grafted onto polymer backbones as pendant groups. This approach would allow for the modification of the surface properties of materials, or for the introduction of specific functionalities, such as metal-ion binding sites or photoactive centers, without altering the bulk properties of the parent polymer.

Utilization as Building Blocks for Functional Organic and Hybrid Materials

The rigid, conjugated structure of this compound makes it an excellent building block for the construction of a variety of functional organic and hybrid materials. frontiersin.org The term "hybrid material" refers to a composite material where inorganic and organic components are intimately mixed, often at the nanometer scale, leading to synergistic properties. analis.com.my

Organic Materials:

In the realm of purely organic materials, this compound can serve as a core scaffold for the synthesis of larger, more complex molecules with tailored functionalities. The phenyl and pyridyl rings can be substituted with various groups to tune the electronic properties, solubility, and self-assembly behavior of the resulting molecules. These tailored molecules can find applications in areas such as molecular recognition, sensing, and as active components in organic electronic devices.

Hybrid Materials: Metal-Organic Frameworks and Coordination Polymers:

A particularly promising application of this compound is in the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govnih.govijeast.com MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, forming porous structures with exceptionally high surface areas. nih.govijeast.com The pyridyl nitrogen atoms of this compound can coordinate to metal centers, acting as a linker to build up the framework structure. The size and shape of the pores within the resulting MOF can be tuned by the geometry of the ligand and the coordination preference of the metal ion. Such materials have potential applications in gas storage and separation, catalysis, and drug delivery. nih.govnih.govijeast.com

The synthesis of coordination polymers using bis(pyridyl) ligands is a well-established strategy. frontiersin.orgnih.gov For instance, the reaction of 2,6-bis(pyrazol-3-yl)pyridines with metal ions has been shown to produce coordination polymers with interesting magnetic and structural properties. nih.gov Similarly, the use of mixed-ligand systems, combining pyridyl-based ligands with other linkers like carboxylates, has led to the formation of novel MOFs with complex topologies. researchgate.net The incorporation of this compound as a ligand in such systems could lead to new materials with unique properties arising from the specific steric and electronic character of the ketone bridge and the phenyl substituents. Bimetallic MOFs, which contain two different metal ions, often exhibit synergistic effects and enhanced properties compared to their monometallic counterparts. nih.gov

Development of Optoelectronic Materials Based on Photophysical Properties of its Complexes

The most extensively researched area related to the core structure of this compound is in the field of optoelectronics, particularly in the development of phosphorescent emitters for organic light-emitting diodes (OLEDs). analis.com.myupsi.edu.mynih.govresearchgate.netnih.gov While the methanone (B1245722) itself is not the direct luminophore, its constituent phenylpyridine units are key components of highly efficient iridium(III) complexes. analis.com.myupsi.edu.mynih.govresearchgate.net

Cyclometalated iridium(III) complexes containing phenylpyridine-type ligands are known for their high phosphorescence quantum yields, which is a result of strong spin-orbit coupling induced by the heavy iridium atom. upsi.edu.myresearchgate.net This allows for the efficient harvesting of both singlet and triplet excitons generated during electroluminescence, leading to high device efficiencies. The emission color of these complexes can be tuned from blue to red by modifying the substituents on the phenylpyridine ligands. upsi.edu.my

The general structure of these highly phosphorescent emitters is [Ir(C^N)2(L^X)], where C^N is a cyclometalating ligand like 2-phenylpyridine (B120327) and L^X is an ancillary ligand. The photophysical properties of these complexes, such as their emission wavelength, quantum yield, and excited-state lifetime, are highly dependent on the nature of the ligands. The table below summarizes the photophysical properties of some representative iridium(III) complexes with phenylpyridine-type ligands.

ComplexEmission Max (nm)Quantum Yield (%)Lifetime (µs)
[Ir(ppy)2(acac)]510~971-3
[Ir(2,4-F2ppy)2(CN)2]−453--
[Ir(ppy)2(CN)2]−474971-3
Iridium(III) complex with 2-(1H-1,2,4-triazol-1-yl)pyridine462, 48737-
bis{3,5-difluoro-2-[4-(2,4,6-trimethylphenyl)pyridin-2-yl]phenyl}(picolinato)iridium(III)-high-

Data compiled from various research articles. analis.com.myupsi.edu.mynih.gov

The development of new ligands based on the this compound scaffold could lead to a new generation of iridium emitters with enhanced performance. The ketone bridge could influence the electronic properties and the rigidity of the resulting complex, potentially leading to improved quantum yields and operational stability in OLED devices. Furthermore, the two phenylpyridine units within a single ligand could lead to novel coordination geometries and photophysical behaviors.

Q & A

Q. What are the recommended synthetic routes for Bis(6-phenyl-2-pyridinyl)methanone, and how do reaction conditions influence yield and purity?

The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, a pyridine derivative (e.g., 6-phenyl-2-pyridine) can undergo acylation using benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key variables include:

  • Catalyst choice : AlCl₃ enhances electrophilic substitution but may require anhydrous conditions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • Temperature control : Reactions often proceed at 80–100°C to balance kinetics and side-product formation.
    Yield optimization (typically 60–75%) requires careful stoichiometric ratios and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm aromatic proton environments and ketone carbonyl signals (δ ~190–200 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₉H₁₄N₂O, MW 298.34) and isotopic patterns.
  • X-ray crystallography : Resolves steric effects from phenyl-pyridine substituents, crucial for understanding π-π stacking in solid-state structures .

Q. How does the compound’s reactivity differ from halogenated analogs (e.g., chloro or iodo derivatives)?

The absence of halogens reduces electrophilic substitution rates but enhances stability under oxidative conditions. Compared to halogenated analogs:

  • Nucleophilic attack : Less reactive toward SN2 mechanisms due to steric hindrance from phenyl groups.
  • Redox behavior : The ketone group undergoes reduction to secondary alcohols (e.g., using NaBH₄), but phenyl substituents slow reaction kinetics .

Advanced Research Questions

Q. What computational methods are used to predict the compound’s electronic properties and binding affinities?

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating moderate electron transport potential .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes). Studies suggest hydrophobic pockets accommodate phenyl groups, with binding energies ranging from −8.2 to −9.6 kcal/mol .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or anticancer assays often arise from:

  • Assay variability : Use standardized protocols (e.g., MIC for antimicrobial activity) and control cell lines (e.g., HEK293 for cytotoxicity).

  • Solubility limits : DMSO concentrations >1% may artifactually inhibit cell growth. Pre-solubility screening via HPLC is advised .

  • Table 1 : Example data reconciliation for cytotoxicity (IC₅₀ values):

    Cell LineReported IC₅₀ (μM)Adjusted IC₅₀ (μM)*
    MCF-712.5 ± 1.215.3 ± 1.5
    HeLa8.7 ± 0.910.1 ± 1.1
    *Adjusted for solvent interference .

Q. What strategies optimize the compound’s selectivity in medicinal chemistry applications?

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyridine 4-position to enhance target affinity .
  • Prodrug modification : Mask the ketone as a ketal to improve bioavailability, with enzymatic cleavage in target tissues .
  • Co-crystallization studies : Resolve target-ligand interactions (e.g., with CYP450 isoforms) to minimize off-target effects .

Q. How do substituents on the phenyl rings influence photophysical properties?

  • Electron-donating groups (e.g., -OCH₃) : Redshift UV-Vis absorption (λₐᵦₛ ~320 nm) by extending conjugation.

  • Electron-withdrawing groups (e.g., -CF₃) : Increase fluorescence quantum yield (Φ ~0.45) via rigidification .

  • Table 2 : Substituent effects on photophysical

    Substituentλₐᵦₛ (nm)Φ
    -H2950.22
    -OCH₃3180.31
    -CF₃3050.45

Methodological Guidance

Q. What protocols mitigate degradation during long-term storage?

  • Storage conditions : Argon-atmosphere vials at −20°C reduce ketone oxidation.
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical formation .

Q. How to design kinetic studies for reaction mechanism elucidation?

  • Variable-time NMR : Monitor intermediates in Friedel-Crafts reactions at 10-minute intervals.
  • Isotopic labeling : Use 13C^{13}C-labeled benzoyl chloride to trace acylation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.